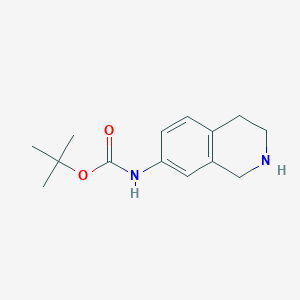

Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate

Description

Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate (CAS: 885270-54-2) is a carbamate-protected tetrahydroisoquinoline derivative with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol . Its structure features a tetrahydroisoquinoline core, a bicyclic aromatic system, with a tert-butyl carbamate group at the 7-position. This compound is widely utilized in medicinal chemistry as an intermediate, leveraging the tert-butyloxycarbonyl (Boc) group for amine protection during multi-step syntheses. The Boc group enhances stability and enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) .

Propriétés

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-10-6-7-15-9-11(10)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTOWYHROSNYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(CCNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653770 | |

| Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-54-2 | |

| Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Boc Protection of Tetrahydroisoquinoline Derivatives

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This step protects the amine functionality, enabling further selective transformations on the aromatic ring.

- Reaction conditions: Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.

- Outcome: Formation of tert-butyl carbamate at the nitrogen atom.

Functionalization at the 7-Position

The 7-position of the tetrahydroisoquinoline ring is functionalized to introduce a hydroxyl or carbamate group. According to a detailed synthetic route reported, the hydroxyl group at the 7-position can be introduced and subsequently converted into the carbamate.

Mitsunobu Reaction for Alkylation

The Mitsunobu reaction is employed to alkylate the hydroxyl group at the 7-position with tert-butyl carbamate derivatives, facilitating the formation of the target compound.

- Reagents: Triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD), and the Boc-protected amine.

- Outcome: Formation of this compound via substitution at the 7-position.

Detailed Synthetic Route Example

A representative synthetic sequence based on literature is summarized below:

| Step | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc2O, Et3N, CH2Cl2, RT | Boc-protected tetrahydroisoquinoline | High | Protection of amine |

| 2 | Hydroxylation at 7-position | 7-Hydroxy Boc-protected derivative | Moderate | Selective functionalization |

| 3 | Mitsunobu reaction (PPh3, DEAD, Boc-amine) | This compound | Moderate | Alkylation of hydroxyl group |

| 4 | Purification by silica gel chromatography | Pure target compound | — | Isolation and purification |

Alternative Synthetic Approaches

Carbamate Formation via Isocyanate Intermediates

Some methods involve generating isocyanate intermediates from amines, which then react with tert-butanol or Boc2O to form carbamates. This indirect route can be applied to tetrahydroisoquinoline derivatives but is less commonly used for the specific 7-substituted carbamate.

Research Findings and Analysis

- The Boc protection step is highly efficient and widely used due to its mild conditions and ease of removal.

- Functionalization at the 7-position requires selective conditions to avoid overreaction or substitution at other ring positions.

- The Mitsunobu reaction provides a reliable method for introducing the Boc carbamate at the 7-position hydroxyl group, with moderate to good yields.

- Purification typically involves silica gel chromatography to isolate the pure carbamate derivative.

- Yields for key steps vary between 24% to 58% depending on the substrate and reaction conditions, indicating room for optimization.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|

| Boc Protection | Carbamate formation | Boc2O, Et3N, CH2Cl2, RT | High | Standard amine protection |

| Hydroxylation at 7-Position | Electrophilic substitution | Selective oxidants or functionalization agents | Moderate | Position-selective functionalization |

| Mitsunobu Alkylation | Nucleophilic substitution | PPh3, DEAD, Boc-amine | Moderate | Efficient for carbamate installation |

| Purification | Chromatography | Silica gel | — | Essential for compound purity |

The preparation of this compound involves a multi-step synthetic approach focusing on selective Boc protection of the amine and functionalization at the 7-position of the tetrahydroisoquinoline ring. The Mitsunobu reaction is a key step enabling the introduction of the Boc carbamate group at this position. While moderate yields are common, the methodology is robust and adaptable for further derivatization.

This synthesis is supported by detailed experimental procedures and data from peer-reviewed sources, ensuring its reliability and reproducibility for research and development purposes.

Analyse Des Réactions Chimiques

Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding N-oxide derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.

Applications De Recherche Scientifique

Pharmaceutical Development

Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate serves as a lead compound in drug discovery aimed at treating neurological disorders and cancer. The structural characteristics of this compound suggest that it may interact with biological targets relevant to these conditions. The isoquinoline scaffold is known for its diverse biological activities, making derivatives like this carbamate significant in medicinal chemistry .

Chemical Biology Applications

In chemical biology, this compound is utilized for interaction studies that assess its binding affinities with various biological targets. Such studies are essential for understanding the pharmacological profile and therapeutic potential of the compound.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of THIQ derivatives for their biological activities. For example:

- Anticancer Activity : A study demonstrated that certain THIQ derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of THIQ analogs in models of neurodegeneration, suggesting their utility in treating conditions like Alzheimer's disease .

Mécanisme D'action

The mechanism of action of tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly the dopaminergic and serotonergic pathways . The compound may also act as an antioxidant, reducing oxidative stress and inflammation in neuronal cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate moiety is a common feature among derivatives of tetrahydroisoquinoline. However, substituent variations at key positions (e.g., 2-, 4-, 6-, or 7-positions) significantly alter reactivity, solubility, and application. Below is a comparative analysis:

Table 1: Key Compounds and Their Properties

Activité Biologique

Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate (CAS No. 885270-54-2) is a chemical compound characterized by its unique tetrahydroisoquinoline structure. This compound has garnered attention in the scientific community for its diverse biological activities and potential therapeutic applications. Its molecular formula is , and it has a molecular weight of approximately 248.32 g/mol.

Chemical Structure and Properties

The structural framework of this compound includes a tert-butyl group that enhances lipophilicity, influencing its interaction with biological systems. The compound is typically encountered as a solid and should be stored in a cool, dark place to maintain stability.

Biological Activity

The biological activities of this compound are primarily linked to its interaction with various neurotransmitter systems. It has shown promise in preclinical studies for neuroprotective effects and potential applications in treating neurodegenerative diseases.

Key Biological Activities:

- Neuroprotective Effects : Studies suggest that compounds derived from tetrahydroisoquinolines exhibit neuroprotective properties by modulating dopaminergic and serotonergic pathways .

- Antiviral Activity : Recent research indicates that related tetrahydroisoquinoline compounds have demonstrated antiviral properties against SARS-CoV-2. For instance, derivatives have shown effective suppression of viral replication in cell lines with half-maximal effective concentrations (EC50) significantly lower than traditional antiviral agents like chloroquine .

- Pharmacological Potential : The compound's unique substitution pattern may lead to distinct therapeutic potentials compared to similar compounds, enhancing its relevance in drug discovery .

The mechanism of action for this compound involves modulation of neurotransmitter systems. It interacts with specific receptors and pathways that are crucial for maintaining neurological health and addressing various disorders.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Notable Properties |

|---|---|---|

| Tert-butyl 1,2,3,4-tetrahydroisoquinolin-4-ylcarbamate | C14H20N2O2 | Potential neuroactivity |

| Tert-butyl 1,2,3,4-tetrahydroisoquinolin-5-ylcarbamate | C14H20N2O2 | Variations in biological activity |

| N-methyl 1,2,3,4-tetrahydroisoquinoline | C11H13N | Exhibits different pharmacological properties |

This table highlights the structural similarities and variations among related compounds that may influence their biological activities.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of novel tetrahydroisoquinoline-based compounds. For example:

- Anti-SARS-CoV-2 Activity : A study reported that a related compound exhibited an EC50 of 3.15 μM against SARS-CoV-2 in Vero E6 cells with a selective index exceeding 63.49. This indicates potent antiviral activity comparable to established treatments .

- Neuroprotective Studies : Investigations into the neuroprotective effects of tetrahydroisoquinoline derivatives have shown promise in modulating neurotransmitter systems involved in neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-ylcarbamate, and what key reaction parameters influence yield?

- Answer : The compound is synthesized via two primary routes: (i) [5+1] heterocyclization using carbon disulfide and 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines, which forms the tetrahydroisoquinoline core (Scheme 7 in ). (ii) Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, using tert-butyl-protected intermediates and boronic acids (e.g., Pd(dppf)Cl₂ at 0.1 equiv. with K₂CO₃ as base) . Key parameters include temperature control (room temperature for coupling vs. elevated for cyclization), catalyst loading, and solvent selection (e.g., CH₂Cl₂ or DMF). Yields depend on reagent purity and by-product management through column chromatography .

Q. What analytical techniques are recommended for characterizing tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-ylcarbamate, and how are spectral data interpreted?

- Answer :

- GC/MS : Identifies volatile by-products and confirms molecular weight (e.g., fragmentation patterns of the tert-butyl carbamate group) .

- NMR (¹H/¹³C) : Peaks at δ 1.4–1.5 ppm (tert-butyl group) and 3.5–4.5 ppm (tetrahydroisoquinoline protons) confirm structural integrity.

- HPLC : Monitors purity, especially for polar degradation products.

Purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical for isolating high-purity product .

Q. How should tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-ylcarbamate be stored to maintain stability, and what degradation products might form under improper conditions?

- Answer : Store in airtight, light-resistant containers at 2–8°C (based on analogous tetrahydroisoquinoline derivatives) . Degradation pathways include:

- Hydrolysis of the carbamate group under humid conditions, yielding 7-amino-1,2,3,4-tetrahydroisoquinoline .

- Oxidation of the tetrahydroisoquinoline ring, forming aromatic by-products detectable via GC/MS .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization at the 7-position of the tetrahydroisoquinoline core during synthesis?

- Answer :

- Protective group strategy : The tert-butyl carbamate group blocks reactivity at the 1-position, directing electrophilic substitution (e.g., nitration, halogenation) to the 7-position .

- Boronic acid intermediates : Derivatives like (2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid enable Suzuki coupling for selective C–C bond formation .

Q. How can Suzuki-Miyaura cross-coupling reactions be applied to modify tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-ylcarbamate derivatives, and what catalytic systems are effective?

- Answer : The 7-position is functionalized using boronic acids (e.g., isoquinolin-4-ylboronic acid) under Pd catalysis.

- Catalytic system : Pd(dppf)Cl₂ (0.1 equiv.) with K₂CO₃ in DMF at 80°C achieves >60% yield.

- Workup : Crude mixtures are purified via silica gel chromatography to remove Pd residues and unreacted boronic acid .

Q. What methodologies address contradictions in reported synthetic yields for tert-butyl tetrahydroisoquinoline derivatives under varying heterocyclization conditions?

- Answer : Discrepancies arise from competing reaction pathways (e.g., over-oxidation or incomplete cyclization).

- Controlled experiments : Reproduce reactions under inert atmospheres (N₂/Ar) to minimize oxidation .

- By-product analysis : Use GC/MS to identify side products like decarboxylated or dimerized species .

- Catalyst screening : Compare yields using alternative catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.